4,5,6,7-Tetrahydro-1h-indazol-3-ol
Overview
Description
4,5,6,7-Tetrahydro-1h-indazol-3-ol is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties
Scientific Research Applications
4,5,6,7-Tetrahydro-1h-indazol-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and anticancer properties.
Mechanism of Action
Target of Action
The primary targets of 4,5,6,7-Tetrahydro-1h-indazol-3-ol are CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and are often implicated in diseases such as cancer .
Mode of Action
This compound interacts with its targets by inhibiting, regulating, and/or modulating their activity . This interaction leads to changes in the cell cycle, potentially slowing down or stopping the proliferation of disease-causing cells .
Biochemical Pathways
The compound affects the biochemical pathways associated with the cell cycle, particularly those involving CHK1, CHK2, and SGK . The downstream effects of this interaction include the inhibition of cell proliferation, which can be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation . This is achieved through its interaction with its targets and its impact on the cell cycle . The compound has also been associated with anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive activities .
Safety and Hazards
The safety information available indicates that 4,5,6,7-Tetrahydro-1H-indazol-3-ol has hazard statements H302, H315, H319, H335, and precautionary statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Biochemical Analysis
Biochemical Properties
Indazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some indazole derivatives have been identified as potent and selective ROCK1 inhibitors
Cellular Effects
Some indazole derivatives have been found to inhibit the growth of T cells
Molecular Mechanism
Some indazole derivatives have been found to possess hypotensive and hypoglycemic activities in rats , suggesting potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of different dosages of 4,5,6,7-Tetrahydro-1h-indazol-3-ol in animal models have not been reported. Some indazole derivatives have been found to possess hypotensive and hypoglycemic activities in rats , suggesting potential dosage-dependent effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrahydro-1h-indazol-3-ol typically involves the condensation of phenylhydrazine with cyclohexanone derivatives. One common method includes the reaction of phenylhydrazine with 2-(hydroxymethylene)cyclohexanone-4-carboxylate under acidic conditions . This reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the indazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalytic processes to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetrahydro-1h-indazol-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide and nucleophiles such as amines and thiols are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while substitution can introduce various functional groups like halogens or alkyl groups .
Comparison with Similar Compounds
1-Phenyl-1H-indazole: Known for its anti-inflammatory activity.
2H-Indazole: Exhibits antimicrobial properties.
3H-Indazole: Used in anticancer research.
Uniqueness: 4,5,6,7-Tetrahydro-1h-indazol-3-ol is unique due to its tetrahydro structure, which imparts different chemical reactivity and biological activity compared to fully aromatic indazoles . This structural difference allows for distinct interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
1,2,4,5,6,7-hexahydroindazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-7-5-3-1-2-4-6(5)8-9-7/h1-4H2,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNPJQRQWKZJNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016446 | |
Record name | 1,2,4,5,6,7-Hexahydro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401016446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4344-73-4 | |
Record name | 1,2,4,5,6,7-Hexahydro-3H-indazol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4344-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4,5,6,7-Hexahydro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401016446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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